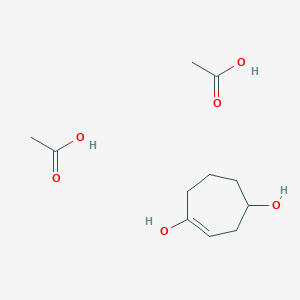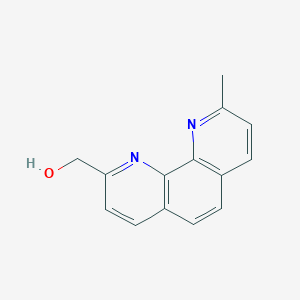
(9-Methyl-1,10-phenanthrolin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-1,10-phenanthrolin-2-YL)methanol is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It is a derivative of phenanthroline, a heterocyclic organic compound, and is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 9-methyl-1,10-phenanthroline with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for (9-Methyl-1,10-phenanthrolin-2-YL)methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (9-Methyl-1,10-phenanthrolin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenanthroline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
Applications De Recherche Scientifique
(9-Methyl-1,10-phenanthrolin-2-YL)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (9-Methyl-1,10-phenanthrolin-2-YL)methanol involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity . Additionally, its intercalation into DNA can disrupt DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A parent compound with similar coordination properties but lacks the methyl and hydroxymethyl groups.
2,2’-Bipyridine: Another ligand with similar coordination properties but different structural features.
Uniqueness: (9-Methyl-1,10-phenanthrolin-2-YL)methanol is unique due to the presence of both a methyl and a hydroxymethyl group, which can influence its chemical reactivity and binding properties. These functional groups can enhance its solubility in organic solvents and its ability to form stable complexes with metal ions .
Propriétés
Numéro CAS |
118896-79-0 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
(9-methyl-1,10-phenanthrolin-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c1-9-2-3-10-4-5-11-6-7-12(8-17)16-14(11)13(10)15-9/h2-7,17H,8H2,1H3 |
Clé InChI |
RDZGASSQACGZAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


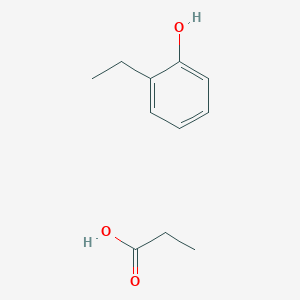
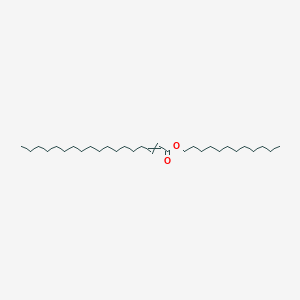
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)



![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
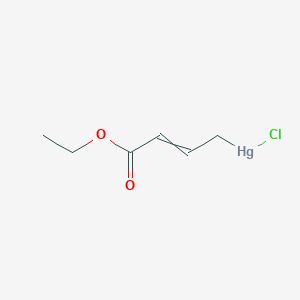
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
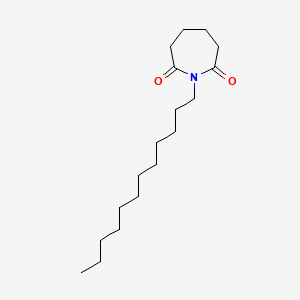

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
